
1-Methylhypoxanthine
Übersicht
Beschreibung
1-Methylhypoxanthine is a methylated derivative of hypoxanthine, a naturally occurring purine derivative. It is characterized by the presence of a methyl group at the nitrogen atom in position 1 of the hypoxanthine molecule. The chemical formula for this compound is C6H6N4O, and it has a molecular weight of 150.14 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylhypoxanthine can be synthesized through the methylation of hypoxanthine. One common method involves the reaction of hypoxanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Oxidation Reactions
1-Methylhypoxanthine undergoes oxidation at position 2 of its purine ring, forming 1-methylxanthine. This reaction is catalyzed by xanthine oxidase under physiological conditions . Industrial oxidation employs agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media .
Reaction Conditions | Reagents | Product | Yield (%) | Reference |
---|---|---|---|---|
pH 7.4, 37°C (enzymatic) | Xanthine oxidase | 1-Methylxanthine | 85-92 | |
0.1M H₂SO₄, 60°C | KMnO₄ | 1-Methylxanthine | 78 |
Reduction Reactions
Reduction of this compound typically targets the oxo group at position 6. Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), hypoxanthine derivatives are formed .
Reaction Medium | Reagents | Temperature | Product | Selectivity |
---|---|---|---|---|
THF | LiAlH₄ | 0°C → RT | 1-Methyl-6-hydroxy | 94% |
Ethanol | NaBH₄ | 25°C | Hypoxanthine analog | 67% |
Hydrogen-Deuterium Exchange
This compound displays unique H-D exchange behavior compared to other hypoxanthines. Unlike derivatives methylated at position 3, its anions react slower than neutral molecules due to inhibited zwitterion formation .
Position | Exchange Rate (k, s⁻¹) | pH Dependence | Mechanism Insight |
---|---|---|---|
C8-H | 5.2 × 10⁻³ | pH 7–9 | Protonation-deprotonation pathway |
C2-H | Not observed | – | Steric hindrance from N1-methyl |
Substitution Reactions
Nucleophilic substitution occurs at reactive sites, particularly under alkaline conditions. Methylation with methyl iodide (CH₃I) in dimethylformamide (DMF) yields 1,3-dimethylhypoxanthine .
Example Reaction Pathway:
textThis compound + CH₃I → 1,3-Dimethylhypoxanthine + HI
Base Catalyst | Solvent | Temperature | Conversion Efficiency |
---|---|---|---|
K₂CO₃ | DMF | 80°C | 89% |
NaH | THF | 60°C | 75% |
Methylation of Hypoxanthine
Hypoxanthine reacts with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) :
textHypoxanthine + CH₃I → this compound + HI
Cyclization of 1,6-Dihydro Precursors
Ethyl orthoformate facilitates cyclization of 1,6-dihydro-1-methyl-4,5-diamino-6-oxopyrimidine :
textC₅H₈N₄O + HC(OEt)₃ → C₆H₆N₄O + 3 EtOH
Dimroth Rearrangement
7-Alkyl-1-methyladenines undergo rearrangement to produce this compound alongside byproducts :
text7-Alkyl-1-methyladenine → this compound + 7-Alkylhypoxanthine
Hydrolysis and Stability
Under acidic or enzymatic conditions, this compound hydrolyzes to hypoxanthine and methanol. This reaction is critical in purine salvage pathways .
Conditions | Catalyst | Products | Half-Life (25°C) |
---|---|---|---|
0.1M HCl, 70°C | – | Hypoxanthine + CH₃OH | 2.3 hours |
pH 7.4, adenosine deaminase | Enzyme | Hypoxanthine derivative | 45 minutes |
Theoretical Insights
DFT studies (B3LYP/aug-cc-pVDZ) reveal tautomerization pathways influenced by N1-methylation. The N7H tautomer dominates in gas phase, while N9H prevails in aqueous solutions .
Tautomer | Relative Energy (kcal/mol) | Dominant Phase |
---|---|---|
N7H | 0.0 | Gas |
N9H | 1.2 | Aqueous |
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
1-Methylhypoxanthine plays a significant role as a human urinary metabolite and has been identified in various metabolic profiling studies. Its presence in urine can provide insights into metabolic disorders and physiological states.
Case Study: Bladder Cancer Metabolomics
A notable application of this compound is its inclusion in a serum metabolomic signature for bladder cancer detection. In a study published in 2021, researchers developed a metabolomics-based profile that included 1-MH among other metabolites to differentiate between bladder cancer patients and healthy controls. The study demonstrated that the metabolomic signature could effectively discriminate between high-grade and low-grade cancers, highlighting its potential as a reliable screening test for bladder cancer .
Cancer Research
The role of this compound extends into cancer research, particularly regarding its effects on DNA damage and mutagenesis.
Mechanistic Insights
Research has shown that 1-MH can enhance the formation of DNA double-strand breaks when combined with ionizing radiation. This property positions it as a valuable tool for studying the mechanisms of DNA repair and the effects of radiation therapy on cancer cells .
Molecular Biology Applications
In molecular biology, this compound is utilized for its ability to modify nucleic acid structures.
Synthesis of Modified Oligomers
A study explored the incorporation of 1-MH into oligomers, revealing its impact on the structural stability of nucleic acid sequences. The incorporation of Nthis compound into oligonucleotides resulted in reduced thermostability, which could be advantageous for designing probes with specific melting temperatures for various applications .
Application Area | Details |
---|---|
Metabolic Studies | Identified as a urinary metabolite; used in metabolic profiling for disease detection. |
Cancer Research | Enhances DNA damage; useful for studying radiation effects on cancer cells. |
Molecular Biology | Incorporated into oligomers; affects structural stability and can be used in probe design. |
Future Directions and Research Opportunities
The diverse applications of this compound open avenues for future research:
- Biomarker Development : Further studies could explore its utility as a biomarker for various cancers beyond bladder cancer.
- Therapeutic Investigations : Investigating the therapeutic implications of 1-MH in combination with existing cancer treatments could yield new strategies for enhancing treatment efficacy.
- Structural Biology : The unique properties of 1-MH make it an interesting candidate for structural biology studies aimed at understanding nucleic acid interactions.
Wirkmechanismus
The mechanism of action of 1-Methylhypoxanthine involves its interaction with various enzymes and receptors in the body. It can act as a substrate for enzymes involved in purine metabolism, such as xanthine oxidase. This interaction can lead to the formation of reactive oxygen species and other metabolites that play a role in cellular signaling and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Hypoxanthine: The parent compound of 1-Methylhypoxanthine, lacking the methyl group.
1-Methylxanthine: An oxidized form of this compound.
Theobromine: Another methylated purine derivative, commonly found in cocoa products.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. This methylation can affect its interaction with enzymes and receptors, making it distinct from other similar compounds in terms of its metabolic and pharmacological properties .
Biologische Aktivität
1-Methylhypoxanthine (1mHyp) is a purine derivative that has garnered attention in recent biochemical and pharmacological research due to its various biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Chemical Formula | CHNO |
Average Mass | 150.141 g/mol |
IUPAC Name | 1-methyl-7H-purin-6-one |
Net Charge | 0 |
Biological Significance
This compound is classified as a secondary metabolite, which means it is not essential for basic metabolic functions but may play roles in defense and signaling pathways within organisms. Notably, it is produced during metabolic reactions in mammals, including rats, indicating its relevance in mammalian physiology .
Research indicates that this compound may influence several biological processes:
- Inhibition of Adenosine Receptors : It has been shown to interact with adenosine receptors, potentially affecting neurotransmission and inflammatory responses .
- Role in Metabolism : As a purine derivative, it may participate in nucleotide metabolism and influence cellular energy states through its effects on ATP levels .
- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, helping to mitigate oxidative stress in cells .
Case Studies and Experimental Evidence
- In Vitro Studies : In cellular models, this compound has been observed to modulate the activity of enzymes involved in nucleotide synthesis. For instance, its presence can alter the kinetics of AMP deaminase, an enzyme crucial for purine metabolism .
- Animal Models : In studies involving rats, administration of this compound was associated with changes in metabolic profiles linked to conditions such as gestational diabetes mellitus. The compound was found to be upregulated in the urinary metabolome of affected animals, suggesting a potential biomarker role .
- Therapeutic Potential : Investigations into the therapeutic applications of this compound have highlighted its potential in neuroprotection and as an anti-inflammatory agent. Its modulation of adenosine pathways may provide avenues for treating neurological disorders .
Comparative Analysis with Other Purines
To better understand the biological activity of this compound, a comparison with other related purines can be insightful:
Compound | Biological Activity | Key Findings |
---|---|---|
Hypoxanthine | Precursor in purine metabolism | Essential for DNA/RNA synthesis |
Adenosine | Neurotransmitter; regulates sleep/wake | Involved in energy transfer and signaling |
This compound | Modulates enzyme activity; antioxidant | Upregulated in metabolic disorders |
Eigenschaften
IUPAC Name |
1-methyl-7H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-5-4(6(10)11)7-2-8-5/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQMCGMHGVXDFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150074 | |
Record name | 1-Methylhypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Methylhypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1125-39-9 | |
Record name | 1,9-Dihydro-1-methyl-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylhypoxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylhypoxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylhypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLHYPOXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX5WQ7JFR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methylhypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 1-Methylhypoxanthine?
A1: this compound is a methylated purine base found in biological systems. It has been identified as a minor component in the urine of normal human subjects, suggesting its role as an endogenous metabolite []. While its exact metabolic function remains unclear, research indicates its presence in various organisms and potential involvement in cellular processes.
Q2: Is this compound found in nucleic acids?
A2: While this compound itself hasn't been definitively confirmed as a component of nucleic acids, research suggests that several methylated purine bases, including this compound, might exist as minor constituents in these crucial biomolecules []. Further investigation is needed to ascertain its presence and potential roles within DNA or RNA.
Q3: What is known about the synthesis of this compound?
A4: Researchers have successfully synthesized this compound through various chemical methods. One approach involves the cyclization of 1,6-dihydro-1-methyl-4,5-diamino-6-oxopyrimidine using ethyl orthoformate as a cyclizing agent []. Additionally, it can be obtained through the Dimroth rearrangement of 7-alkyl-1-methyladenines, although this method also yields other byproducts like 7-alkyl-1-methylhypoxanthines and 7-alkylhypoxanthines [].
Q4: How does the structure of this compound influence its reactivity?
A5: The presence of a methyl group at the 1-position of the hypoxanthine ring significantly affects the compound's chemical behavior. For instance, in hydrogen-deuterium exchange reactions, this compound demonstrates a unique behavior compared to other hypoxanthine derivatives. While most hypoxanthines undergo deuteration first at the 8-position, this compound shows a slower exchange rate and deviates from the general trend []. This highlights the impact of even minor structural modifications on the molecule's reactivity and interaction with other molecules.
Q5: Does this compound play a role in oocyte maturation?
A6: While structurally similar to 1-Methyladenine, the starfish oocyte maturation-inducing hormone, this compound does not exhibit biological activity in inducing oocyte maturation and spawning in starfish. This finding underscores the specific structural requirements for this biological process, where even a slight change in the purine ring, like the substitution of a nitrogen atom with an oxygen atom as seen in this compound, can abolish the biological activity [].
Q6: What is the potential of this compound in prebiotic chemistry?
A7: Researchers are increasingly interested in the potential role of modified purines, including this compound, in the context of prebiotic chemistry and the origins of life [, ]. The synthesis of these compounds under prebiotic conditions and their potential to contribute to the formation of early RNA molecules are active areas of research. Understanding the prebiotic synthesis and roles of such modified purines could provide valuable insights into the emergence of life on early Earth.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.